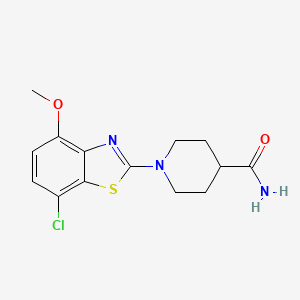

![molecular formula C17H15F3N4O B6444163 2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile CAS No. 2548993-00-4](/img/structure/B6444163.png)

2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives depend on the specific compound and its intended use. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used in the production of several crop-protection products .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure. These elements are thought to bestow many of the distinctive properties observed in this class of compounds .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically diverse fragments using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. The compound serves as an organoboron reagent in this process, facilitating the formation of new C–C bonds. Researchers have tailored specific boron reagents for SM coupling, and this compound falls into that category .

Promising Drug Development

The unique structural motif of 2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-3-carbonitrile appears in several promising drugs. These include antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatory drugs. Its versatility makes it an attractive scaffold for drug discovery and development .

Antiviral and Antimicrobial Properties

Given the urgency of finding antiviral and antimicrobial compounds, this compound’s potential is noteworthy. Researchers are actively exploring its effectiveness against life-threatening viruses, including SARS-CoV-2 (responsible for COVID-19). Its unique structure may offer insights into novel therapeutic strategies .

Horner-Wadsworth-Emmons Reaction

In organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is valuable for constructing carbon–carbon double bonds. Our compound participates in this reaction, making it useful for creating complex molecules with specific stereochemistry. Researchers often employ it to synthesize bioactive compounds and natural products .

Agrochemical Applications

The trifluoromethylpyridine moiety appears in agrochemicals. For instance, sulfoxaflor, an insecticide, is based on a similar structure. Understanding the reactivity and properties of this compound contributes to the development of effective pesticides and herbicides .

Materials Science and Coordination Chemistry

Researchers explore the coordination chemistry of compounds like ours. By incorporating them into metal complexes, they create functional materials for catalysis, sensors, and molecular recognition. The trifluoromethylpyridine group can modulate electronic properties, making it valuable in materials science .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O/c18-17(19,20)14-4-1-5-15(23-14)25-11-12-6-8-24(10-12)16-13(9-21)3-2-7-22-16/h1-5,7,12H,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOYMLCJABEHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)

![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)

![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)

![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)

![1-(azepan-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444132.png)

![6-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6444135.png)

![N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444147.png)

![N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444148.png)

![N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444153.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444157.png)

![N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444158.png)

![1-{4-[3-(pyridin-4-yloxy)azetidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6444165.png)

![4-methoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6444168.png)